Cas no 1248055-94-8 (2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine)

2-(Difluoromethyl)sulfanylpyrimidine-4,6-diamine is a fluorinated pyrimidine derivative characterized by its difluoromethylthio substituent at the 2-position and amino groups at the 4- and 6-positions. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical synthesis, particularly as a building block for heterocyclic compounds. The difluoromethylthio moiety enhances metabolic stability and lipophilicity, while the diamine functionality offers versatile sites for further functionalization. Its well-defined molecular architecture makes it suitable for use in medicinal chemistry research, where precise control over electronic and steric properties is critical. The compound’s stability under standard handling conditions ensures reliable performance in synthetic workflows.
2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine structure
1248055-94-8 structure
Product Name:2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine
CAS No:1248055-94-8
MF:C5H6F2N4S
MW:192.189745426178
CID:5705639
PubChem ID:61297716
Update Time:2025-05-26

2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine Chemical and Physical Properties

Names and Identifiers

    • 1248055-94-8
    • EN300-1275363
    • 2-[(DIFLUOROMETHYL)SULFANYL]PYRIMIDINE-4,6-DIAMINE
    • AKOS010551048
    • 4,6-Pyrimidinediamine, 2-[(difluoromethyl)thio]-
    • 2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine
    • Inchi: 1S/C5H6F2N4S/c6-4(7)12-5-10-2(8)1-3(9)11-5/h1,4H,(H4,8,9,10,11)
    • InChI Key: XCKZBRBHSGFFMF-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1=NC(=CC(N)=N1)N

Computed Properties

  • Exact Mass: 192.02812371g/mol
  • Monoisotopic Mass: 192.02812371g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 103Ų

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Additional information on 2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine

2-(Difluoromethyl)sulfanylpyrimidine-4,6-diamine: A Comprehensive Overview

The compound with CAS No. 1248055-94-8, known as 2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of the difluoromethylsulfanyl group at the 2-position and the diamine functionality at positions 4 and 6 introduces unique chemical properties that make this compound a subject of interest in contemporary research.

The synthesis of 2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine involves a series of carefully designed chemical reactions. Recent studies have highlighted the importance of optimizing synthetic pathways to enhance yield and purity. Researchers have explored various methodologies, including nucleophilic substitution, condensation reactions, and catalytic processes, to achieve the desired product efficiently. The use of advanced catalysts and reaction conditions has been reported to significantly improve the reaction outcomes, making this compound more accessible for further studies.

The structural features of this compound play a crucial role in its chemical reactivity and biological activity. The pyrimidine ring is known for its ability to form hydrogen bonds and participate in π-π interactions, which are essential for its interactions with biological molecules. The difluoromethylsulfanyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This modulation is particularly important in drug design, where fine-tuning molecular properties can lead to improved pharmacokinetics and therapeutic efficacy.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine. Quantum mechanical calculations have revealed that the molecule exhibits distinct frontier molecular orbitals that influence its redox behavior and reactivity towards electrophiles and nucleophiles. These findings have been corroborated by experimental studies, which demonstrate that the compound can undergo various transformations under specific reaction conditions.

In terms of applications, this compound has shown promise in several areas. In materials science, it has been investigated as a potential building block for constructing functional materials with tailored properties. Its ability to form coordination complexes with transition metals has opened new avenues for its use in catalysis and sensing applications. Additionally, preliminary studies suggest that this compound may possess bioactive properties, making it a candidate for further exploration in drug discovery programs.

The biological evaluation of 2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine has been a focal point of recent research efforts. In vitro assays have demonstrated that this compound exhibits moderate activity against certain enzymes and cellular targets. These findings underscore its potential as a lead compound for developing novel therapeutic agents. However, further studies are required to fully understand its pharmacological profile and safety profile.

In conclusion, 2-(difluoromethyl)sulfanylpyrimidine-4,6-diamine, with CAS No. 1248055-94-8, is a versatile compound with intriguing chemical properties and diverse application potentials. Its unique structure and reactivity make it an attractive target for researchers across multiple disciplines. As ongoing investigations continue to unravel its full potential, this compound is poised to contribute significantly to advancements in chemistry, materials science, and biomedicine.

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